molecular formula C7H12ClNO3 B1620344 2-(2-Chloroacetamido)pentanoic acid CAS No. 6940-47-2

2-(2-Chloroacetamido)pentanoic acid

Cat. No.: B1620344
CAS No.: 6940-47-2
M. Wt: 193.63 g/mol
InChI Key: KWMCURFIQFSPEW-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted at the second position with a 2-chloroacetamido group. The chloroacetamido moiety introduces electrophilic reactivity due to the electron-withdrawing chlorine atom, which may enhance interactions with nucleophilic residues in biological targets. This compound is structurally analogous to intermediates in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or prodrugs .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMCURFIQFSPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309527
Record name Norvaline, N-(chloroacetyl)-
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Molecular Weight

193.63 g/mol
Source PubChem
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CAS No.

6940-47-2, 34337-03-6
Record name Norvaline, N-(chloroacetyl)-
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Record name N-(Chloroacetyl)-DL-norvaline
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Record name Norvaline, L-
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Record name N-(chloroacetyl)-DL-norvaline
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Biological Activity

2-(2-Chloroacetamido)pentanoic acid, also known as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloroacetamido group that may influence its interactions with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C7H12ClN1O2C_7H_{12}ClN_1O_2. Its structural representation can be summarized as follows:

  • Molecular Weight : 177.63 g/mol
  • Functional Groups :
    • Chloroacetamido
    • Carboxylic acid

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC7H12ClN1O2C_7H_{12}ClN_1O_2
Molecular Weight177.63 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. While specific mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor or modulator in biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted on various derivatives of chloroacetamido compounds highlighted their potential antimicrobial properties against a range of bacteria. The results indicated that modifications in the side chains significantly affected the potency against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it was observed to affect the activity of serine proteases, which play a critical role in various physiological processes.
  • Neuroprotective Effects : In vitro studies have suggested that this compound may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism appears to involve modulation of oxidative stress pathways.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacteria
Enzyme InhibitionInhibits serine proteases
NeuroprotectiveReduces oxidative stress

Comparison with Similar Compounds

Structural Analogs

The following compounds share the pentanoic acid core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Key Properties/Bioactivity References
2-(2-Chloroacetamido)pentanoic acid Chloroacetamido at C2 ~193.6 (calculated) Carboxylic acid, amide, chloro Electrophilic reactivity; potential enzyme inhibition
Methyl 2-(2-chloroacetamido)-4-methylpentanoate Chloroacetamido, methyl ester, 4-methyl branch ~235.7 (calculated) Ester, amide, chloro Higher lipophilicity; prodrug candidate
2-Acetamidopentanedioic acid Acetamido at C2; second carboxylic acid ~190.1 (calculated) Carboxylic acids (x2), amide Enhanced water solubility; lab research use
4-Methyl-2-(2-phenoxyacetamido)pentanoic acid Phenoxyacetamido, 4-methyl branch ~265.3 Carboxylic acid, amide, phenoxy Increased aromaticity; potential receptor binding
Key Observations:
  • Lipophilicity : The methyl ester derivative () exhibits higher membrane permeability due to its ester group, whereas the carboxylic acid forms (e.g., 2-Acetamidopentanedioic acid) are more water-soluble .
  • Electronic Effects: The chloro group in this compound enhances electrophilicity, favoring covalent interactions with nucleophilic targets compared to non-halogenated analogs .

Functional Group Analogs

These compounds retain the amide linkage but modify the backbone or substituents:

Compound Name Key Features Bioactivity/Applications References
(S)-2-Amino-5-(thioureido)pentanoic acid Thioureido group at C5; chiral center Metal chelation; potential antimicrobial activity
5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid Thiazole ring, phenylacetamido Enzyme inhibition (e.g., kinase targets)
(2S)-5-Guanidino-2-(hydroxyamino)pentanoic acid Guanidino, hydroxyamino groups Arginase inhibition; antileishmanial activity
Key Observations:
  • Heterocyclic Influence: The thiazole ring in 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoic acid () enhances π-π stacking with aromatic residues in enzymes, improving target affinity .
  • Basic Groups: The guanidino group in (2S)-5-guanidino-2-(hydroxyamino)pentanoic acid () facilitates strong ionic interactions with acidic residues, making it a potent arginase inhibitor .
  • Sulfur-Containing Groups : Thioureido substituents () may confer redox activity or metal-binding properties, expanding utility in catalysis or antimicrobial design .

Pharmacological Analogs

Compounds with overlapping therapeutic targets or mechanisms:

  • (2S)-5-Guanidino-2-(hydroxyamino)pentanoic acid: Identified as a top candidate for Leishmaniasis treatment via arginase inhibition, highlighting the importance of guanidino and hydroxyamino groups in antiparasitic activity .
  • Methyl 2-(2-chloroacetamido)-4-methylpentanoate: As a prodrug, its ester group may improve bioavailability, with hydrolysis releasing the active carboxylic acid form in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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